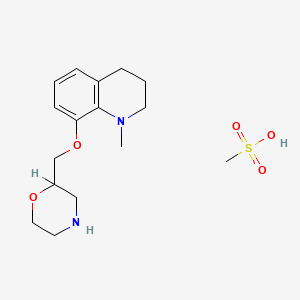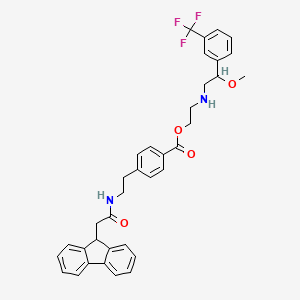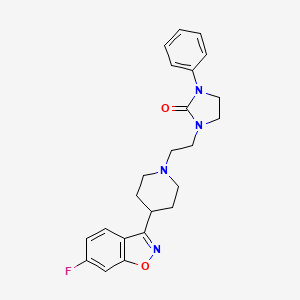![molecular formula C20H22N2O4S B1680438 methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 120056-57-7](/img/structure/B1680438.png)
methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-312-D: is a calcium channel antagonist known for its marked neuronal protective effects against ischemic injury . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of neurology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-312-D involves multiple steps, starting from readily available starting materials. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. general methods for synthesizing similar calcium channel antagonists typically involve the following steps:
Formation of the Core Structure: This often involves the construction of a heterocyclic core through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of S-312-D would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: S-312-D can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: S-312-D is used as a model compound in studies investigating the mechanisms of calcium channel antagonists. It helps in understanding the structure-activity relationships and the development of new therapeutic agents.
Biology: In biological research, S-312-D is used to study calcium signaling pathways and their role in various physiological and pathological processes.
Medicine: S-312-D has potential therapeutic applications in the treatment of ischemic injuries, such as stroke. Its neuroprotective effects make it a candidate for drug development in neurology.
Industry: In the pharmaceutical industry, S-312-D is used in the development and testing of new drugs targeting calcium channels.
Mechanism of Action
S-312-D exerts its effects by blocking calcium channels, thereby inhibiting the influx of calcium ions into neurons. This action helps to protect neurons from ischemic injury by reducing calcium overload, which is a key factor in cell death. The molecular targets of S-312-D include voltage-gated calcium channels, and its pathway involves the modulation of intracellular calcium levels.
Comparison with Similar Compounds
Nifedipine: Another calcium channel antagonist used to treat hypertension and angina.
Verapamil: Used to treat hypertension, angina, and certain heart rhythm disorders.
Diltiazem: Used to treat hypertension and angina.
Comparison: S-312-D is unique in its marked neuronal protective effects against ischemic injury, which is not a primary feature of other calcium channel antagonists like nifedipine, verapamil, or diltiazem. This makes S-312-D particularly valuable in the context of neurological research and potential therapeutic applications.
Properties
CAS No. |
120056-57-7 |
|---|---|
Molecular Formula |
C20H22N2O4S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-11(2)8-14-10-27-19-18(14)17(16(12(3)21-19)20(23)26-4)13-6-5-7-15(9-13)22(24)25/h5-7,9-11,17,21H,8H2,1-4H3/t17-/m0/s1 |
InChI Key |
UTLPUICHKZBRCI-KRWDZBQOSA-N |
SMILES |
CC1=C(C(C2=C(N1)SC=C2CC(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC1=C([C@@H](C2=C(N1)SC=C2CC(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)SC=C2CC(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methyl 4,7-dihydro-3-isobutyl-6-methyl-4-(nitrophenyl)thieno(2,3-b)-pyridine-5-carboxylate S 312 S-312 S-312-d |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)









![5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1680375.png)
![1-[2-[(4-Aminobenzoyl)amino]ethyl]-4-(2-pyridyl)piperazine](/img/structure/B1680376.png)

